molecular formula C20H38O2 B12651424 7-Hexadecyne, 16,16-diethoxy- CAS No. 71487-14-4

7-Hexadecyne, 16,16-diethoxy-

Katalognummer: B12651424
CAS-Nummer: 71487-14-4
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: NZRXKRWZTKRDRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2. It is known for its unique structure, which includes a triple bond between the seventh and eighth carbon atoms and two ethoxy groups attached to the sixteenth carbon atom. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexadecyne, 16,16-diethoxy- typically involves the reaction of hexadecyne with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of 7-Hexadecyne, 16,16-diethoxy- may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also incorporate stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hexadecyne, 16,16-diethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Hexadecyne, 16,16-diethoxy- is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Hexadecyne, 16,16-diethoxy- involves its interaction with specific molecular targets and pathways. The compound’s triple bond and ethoxy groups allow it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Hexadecyne, 16,16-diethoxy- is unique due to its combination of a triple bond and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from similar compounds .

Eigenschaften

CAS-Nummer

71487-14-4

Molekularformel

C20H38O2

Molekulargewicht

310.5 g/mol

IUPAC-Name

16,16-diethoxyhexadec-7-yne

InChI

InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-10,13-19H2,1-3H3

InChI-Schlüssel

NZRXKRWZTKRDRH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC#CCCCCCCCC(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.